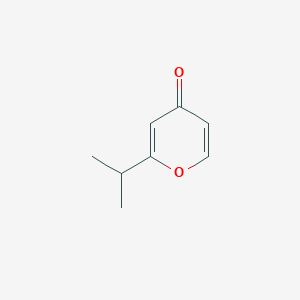
2-Isopropyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4H-pyran-4-one, also known as IPP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a pyranone derivative, and its unique structure makes it a valuable tool for investigating various biological processes in the laboratory.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4H-pyran-4-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions in biological systems and disrupting their function. This has led to investigations into the potential use of 2-Isopropyl-4H-pyran-4-one as a therapeutic agent for diseases such as cancer and Alzheimer's disease, which are characterized by abnormal metal ion concentrations.
Biochemical and Physiological Effects:
2-Isopropyl-4H-pyran-4-one has been shown to have a range of biochemical and physiological effects in various systems. For example, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antibacterial or antifungal agent. Additionally, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential as an enzyme inhibitor for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Isopropyl-4H-pyran-4-one in laboratory experiments is its ability to mimic the structure and function of certain natural compounds, allowing researchers to investigate their mechanism of action and potentially develop new therapeutic agents. However, one limitation of using 2-Isopropyl-4H-pyran-4-one is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research on 2-Isopropyl-4H-pyran-4-one, including investigating its potential therapeutic applications for diseases such as cancer and Alzheimer's disease, as well as exploring its use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-4H-pyran-4-one and its potential toxicity, which could lead to the development of safer and more effective synthetic analogs.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-methylfuran with isopropylmagnesium bromide, or the reaction of isopropylmagnesium bromide with 2-acetyl-3-methyl-1,4-dioxane. These methods have been optimized to produce high yields of pure 2-Isopropyl-4H-pyran-4-one, making it readily available for research purposes.
Applications De Recherche Scientifique
2-Isopropyl-4H-pyran-4-one has been widely used in scientific research due to its ability to mimic the structure and function of certain natural compounds. For example, 2-Isopropyl-4H-pyran-4-one has been used as a synthetic analog of the natural product, 2-undecyl-4-hydroxyquinoline N-oxide (UHQQNO), which has been shown to have antibacterial and antifungal properties. By using 2-Isopropyl-4H-pyran-4-one as a synthetic analog, researchers can investigate the mechanism of action of UHQQNO and potentially develop new antibacterial and antifungal agents.
Propriétés
Numéro CAS |
182616-37-1 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
Clé InChI |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
SMILES canonique |
CC(C)C1=CC(=O)C=CO1 |
Synonymes |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



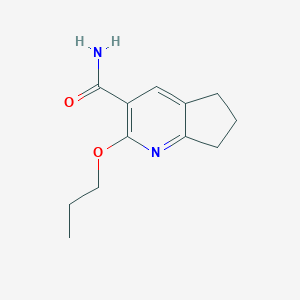
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
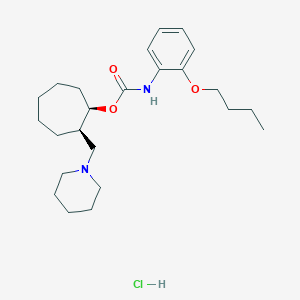

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
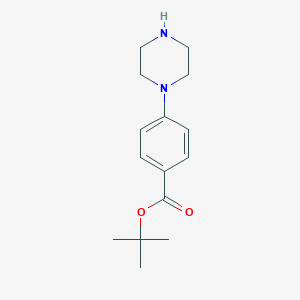

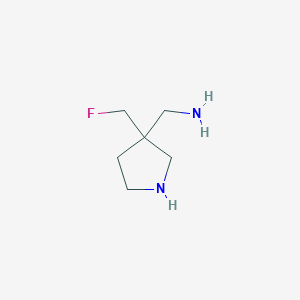


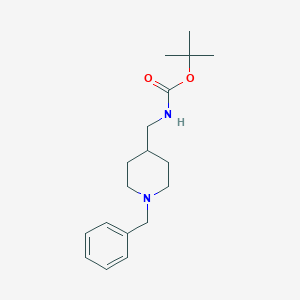
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)